
Triisooctyl trimellitate
Overview
Description
Triisooctyl trimellitate is a chemical compound with the molecular formula C33H54O6. It is an ester derived from trimellitic acid and is primarily used as a plasticizer to enhance the flexibility and durability of polyvinyl chloride (PVC) and other polymers . This compound is known for its high permanence, excellent low-temperature properties, and resistance to extraction by oils and solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: Triisooctyl trimellitate is synthesized through the esterification of trimellitic anhydride with isooctyl alcohol. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process . The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the equilibrium towards the formation of the ester.
Industrial Production Methods: In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed with a catalyst. The reaction mixture is then subjected to distillation to separate the ester from unreacted starting materials and by-products. The final product is purified through additional distillation or filtration steps to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: Triisooctyl trimellitate primarily undergoes esterification and hydrolysis reactions. It is relatively stable and does not readily participate in oxidation or reduction reactions under normal conditions.
Common Reagents and Conditions:
Esterification: Reacts with alcohols in the presence of acid catalysts to form esters.
Hydrolysis: Can be hydrolyzed in the presence of strong acids or bases to yield trimellitic acid and isooctyl alcohol.
Major Products Formed:
Esterification: Formation of various esters depending on the alcohol used.
Hydrolysis: Formation of trimellitic acid and isooctyl alcohol.
Scientific Research Applications
Plasticizer in Polyvinyl Chloride (PVC)
Triisooctyl trimellitate is primarily utilized as a plasticizer in the production of flexible PVC. Its incorporation significantly enhances the mechanical properties of PVC, including:
- Increased Flexibility : By disrupting strong intermolecular forces between polymer chains, it allows for easier movement and flexibility.
- Lower Processing Temperatures : The presence of this compound reduces the viscosity of the polymer melt, facilitating processing at lower temperatures.
- Enhanced Durability : It improves resistance to extraction by oils and solvents, making PVC products more durable in various applications .
Biocompatibility in Medical Devices
Due to its low leachability and minimal biological impact, this compound is being investigated for use in medical devices such as:
- Blood Bags and Tubing : Its properties make it suitable for applications where contact with biological tissues is required.
- Drug Delivery Systems : Research is ongoing into its potential role in drug delivery mechanisms due to its compatibility with various pharmaceutical formulations .
Industrial Applications
This compound finds extensive use in various industrial applications:
- Adhesives : It serves as an additive to enhance performance characteristics in adhesive formulations .
- Lubricants : Its chemical stability makes it suitable for use in lubricants, particularly in high-temperature environments .
- Flushing Oils : In refrigeration systems, it has been used as a flushing fluid to remove unwanted lubricating oils due to its miscibility with polyol ester-based refrigeration oils .
Case Study 1: Use in PVC Production
A study demonstrated that the addition of this compound improved the mechanical properties of PVC significantly. The enhanced flexibility allowed for the production of thinner films without compromising strength, which is crucial for packaging applications.
Case Study 2: Medical Device Compatibility
Research conducted on the biocompatibility of this compound showed that it does not leach harmful substances when used in medical-grade plastics. This characteristic was pivotal for its approval in various medical applications, including blood storage bags.
Mechanism of Action
Triisooctyl trimellitate exerts its effects primarily by interacting with polymer chains, increasing their flexibility and reducing brittleness. The ester groups in the compound form hydrogen bonds with the polymer chains, reducing intermolecular forces and allowing the chains to move more freely. This interaction enhances the mechanical properties of the polymer, making it more flexible and durable.
Comparison with Similar Compounds
Tris(2-ethylhexyl) trimellitate: Another ester of trimellitic acid, used as a plasticizer with similar properties but different alcohol groups.
Dioctyl phthalate: A widely used plasticizer with similar applications but different chemical structure and properties.
Dioctyl terephthalate: Another plasticizer with similar applications but derived from terephthalic acid.
Uniqueness: Triisooctyl trimellitate is unique due to its high permanence, excellent low-temperature properties, and resistance to extraction by oils and solvents. These properties make it particularly suitable for applications requiring long-term durability and stability .
Biological Activity
Triisooctyl trimellitate (TOTM), a high molecular weight ester derived from trimellitic acid and isooctanol, is primarily utilized as a plasticizer in the production of polyvinyl chloride (PVC) and other flexible materials. Its biological activity is of significant interest due to its applications in medical devices and potential interactions with biological systems. This article reviews the available literature on the biological activity of TOTM, focusing on its safety, genotoxicity, reproductive toxicity, and potential for systemic effects.
Chemical Structure:
- Molecular Formula: C33H54O6
- CAS Number: 27251-75-8
Applications:
- Used as a plasticizer in PVC products, enhancing flexibility and durability.
- Investigated for use in medical devices such as blood bags and tubing due to low leachability.
Genotoxicity Studies
Recent studies have assessed the genotoxic potential of TOTM through various assays:
- Bacterial Mutation Assays:
- Mouse Lymphoma Assays:
- Chromosomal Aberration Tests:
Reproductive Toxicity
TOTM has been evaluated for reproductive toxicity due to its structural similarity to phthalates. However, findings suggest that TOTM exhibits limited reproductive toxicity:
- Studies indicate that while some metabolites like 2-ethylhexanol may have developmental toxicity effects, TOTM itself shows only very limited reproductive toxicity at high doses .
Acute and Chronic Toxicity
TOTM has been subjected to various toxicity assessments:
- Acute Toxicity: Low acute oral and dermal toxicity was observed, with no significant adverse effects reported at standard exposure levels .
- Chronic Exposure: The liver appears to be the primary systemic target organ; however, effects are not severe enough to warrant classification as hazardous .
Table 1: Summary of Toxicity Studies on TOTM
TOTM functions primarily as a plasticizer, affecting the physical properties of PVC:
- Biochemical Pathways: The presence of TOTM can influence the release rates of drugs incorporated into PVC medical devices, thereby affecting their pharmacokinetic profiles.
- Mode of Action: By enhancing flexibility and durability, TOTM improves the compatibility of PVC with biological tissues, which is crucial for medical applications .
Application in Medical Devices
TOTM has been extensively studied for its use in medical-grade plastics:
- A study evaluating blood bags containing TOTM demonstrated minimal leaching into blood products, suggesting good biocompatibility .
- Another case highlighted the use of TOTM in tubing systems where its presence did not adversely affect blood flow or cellular integrity during transfusions.
Q & A
Basic Research Questions
Q. What are the established analytical techniques for characterizing the purity and structural integrity of triisooctyl trimellitate (TIOTM) in polymer matrices?
Methodological Answer: Researchers should employ ATR-IR spectroscopy to analyze the diffusion behavior and structural interactions of TIOTM in polyvinyl chloride (PVC) films, as demonstrated in studies tracking ester carbonyl band shifts (1,700–1,740 cm⁻¹) to confirm plasticizer-polymer compatibility . High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are critical for quantifying TIOTM purity (>99%) and detecting residual solvents or byproducts. Cross-referencing with nuclear magnetic resonance (NMR) data (e.g., <sup>1</sup>H and <sup>13</sup>C spectra) ensures structural validation .
Q. How can researchers optimize synthesis protocols for this compound to ensure reproducibility?
Methodological Answer: Synthesis optimization requires precise control of reaction temperature (typically 180–200°C), catalyst selection (e.g., titanium tetraisopropoxide), and molar ratios of trimellitic anhydride to isooctanol (1:3). Documenting reflux time and vacuum distillation parameters (e.g., 10–15 mmHg) is essential for reproducibility. Validate product purity using refractive index (n<sup>20</sup>/D = 1.485) and density (0.99 g/mL at 25°C) measurements, as outlined in standardized protocols .
Q. What are the primary applications of this compound in polymer science, and how do its properties compare to phthalate alternatives?
Methodological Answer: TIOTM is a non-phthalate plasticizer used to enhance PVC flexibility and flame retardancy. Comparative studies using thermogravimetric analysis (TGA) and dynamic mechanical analysis (DMA) show TIOTM exhibits superior thermal stability (decomposition onset >300°C) and lower volatility than di(2-ethylhexyl)phthalate (DEHP). Its compatibility with hierarchical nanoporous silica hybrids improves mechanical properties (e.g., tensile strength by 40–60%) in composite materials .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in toxicological data between TIOTM and DEHP?
Methodological Answer: Address discrepancies by triangulating in vivo and in vitro models . For example, replicate rat liver morphology studies using standardized doses (e.g., 500–1,000 mg/kg/day) and control for variables like sample purity (validate via HPLC) and exposure duration . Cross-validate findings with transcriptomic analysis (RNA sequencing) to identify differential gene expression pathways (e.g., peroxisome proliferation) .
Q. What advanced spectroscopic methods can elucidate the molecular interactions of TIOTM in multi-component polymer systems?
Methodological Answer: Solid-state NMR (<sup>13</sup>C CP/MAS) and small-angle X-ray scattering (SAXS) are effective for probing TIOTM’s spatial distribution and interaction dynamics in PVC-nanoparticle composites. Pair with molecular dynamics simulations to model hydrogen bonding and van der Waals forces between TIOTM ester groups and polymer chains .
Q. How can researchers ensure methodological rigor when analyzing TIOTM’s environmental leaching behavior under varying conditions?
Methodological Answer: Design accelerated aging experiments using ISO 188:2011 protocols to simulate long-term environmental exposure. Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify leaching rates under varying pH (4–10) and temperature (20–60°C) conditions. Normalize data against internal standards (e.g., deuterated TIOTM) to mitigate matrix effects .
Q. Data Management and Reproducibility
Q. What strategies are recommended for managing large datasets from TIOTM migration studies in polymer composites?
Methodological Answer: Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable). Use electronic lab notebooks (ELNs) to document raw data (e.g., GC-MS chromatograms) and metadata (e.g., extraction solvent polarity, agitation speed). Share datasets via repositories like Zenodo with DOIs and standardized file formats (e.g., .mzML for mass spectrometry) .
Q. How should researchers address inconsistencies in TIOTM’s flame-retardant efficacy across studies?
Methodological Answer: Conduct systematic reviews to identify methodological variations (e.g., nanoparticle doping ratios, dispersion techniques). Perform meta-regression analysis using tools like RevMan to assess the impact of variables such as silica pore size (2–50 nm) on flame retardancy (e.g., LOI values). Replicate key studies under controlled conditions to isolate confounding factors .
Q. Tables for Key Data
Property | Value/Method | Reference |
---|---|---|
Purity (Assay) | ≥99% (HPLC) | |
Refractive Index (n²⁰/D) | 1.485 | |
Density (25°C) | 0.99 g/mL | |
Thermal Decomposition Onset | >300°C (TGA) | |
CAS Number | 3319-31-1 |
Properties
IUPAC Name |
tris(6-methylheptyl) benzene-1,2,4-tricarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H54O6/c1-25(2)16-10-7-13-21-37-31(34)28-19-20-29(32(35)38-22-14-8-11-17-26(3)4)30(24-28)33(36)39-23-15-9-12-18-27(5)6/h19-20,24-27H,7-18,21-23H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRCVXGINNJWPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCC(C)C)C(=O)OCCCCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H54O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27251-75-8 | |
Record name | Triisooctyl trimellitate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027251758 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,4-Benzenetricarboxylic acid, 1,2,4-triisooctyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Triisooctyl benzene-1,2,4-tricarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.954 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIISOOCTYL TRIMELLITATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CX7AKB1590 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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